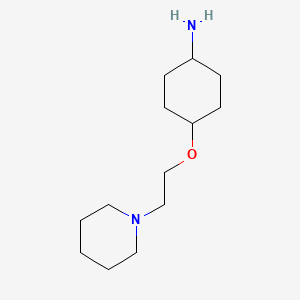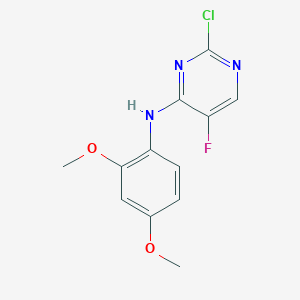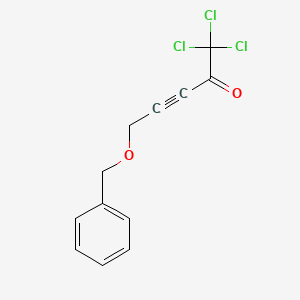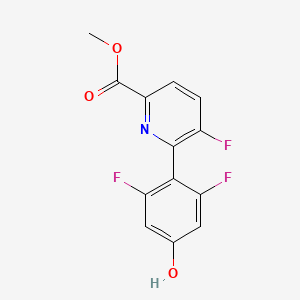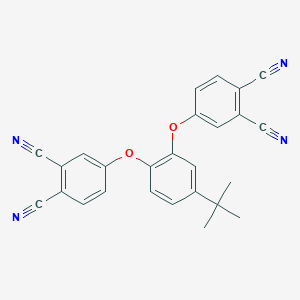
1,2-Bis(3,4-dicyanophenoxy)-4-tert-butylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,2-Bis(3,4-dicyanophenoxy)-4-tert-butylbenzene: is a complex organic compound that belongs to the class of phthalonitrile derivatives This compound is characterized by its unique structure, which includes two dicyanophenoxy groups attached to a central benzene ring with a tert-butyl substituent
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Bis(3,4-dicyanophenoxy)-4-tert-butylbenzene can be synthesized through a nucleophilic aromatic substitution reaction. The typical preparation involves the reaction of 4-nitrophthalonitrile with a suitable phenol derivative under basic conditions. For instance, the reaction of 4-nitrophthalonitrile with 1,2-dihydroxy-4-tert-butylbenzene in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) yields the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
化学反応の分析
Types of Reactions: 1,2-Bis(3,4-dicyanophenoxy)-4-tert-butylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing cyano groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF are commonly used.
Oxidation and Reduction:
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield substituted phthalonitrile derivatives .
科学的研究の応用
Chemistry: 1,2-Bis(3,4-dicyanophenoxy)-4-tert-butylbenzene is used as a monomer in the synthesis of high-performance polymers, such as polyimides and polyarylene ethers. These polymers exhibit excellent thermal stability, mechanical properties, and chemical resistance, making them suitable for advanced materials applications .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of high-temperature resins and adhesives. These materials are essential in aerospace, electronics, and other high-performance applications .
作用機序
The mechanism of action of 1,2-Bis(3,4-dicyanophenoxy)-4-tert-butylbenzene primarily involves its ability to form stable, high-performance polymers. The cyano groups facilitate strong intermolecular interactions, leading to enhanced thermal and mechanical properties. The tert-butyl group provides steric hindrance, which can improve the processability and solubility of the resulting polymers .
類似化合物との比較
1,2-Bis-(3,4-dicyanophenoxy)benzene: Lacks the tert-butyl group, resulting in different solubility and processability properties.
1,3-Bis-(3,4-dicyanophenoxy)benzene: An isomer with different substitution patterns, affecting its polymerization behavior and properties.
1,4-Bis-(3,4-dicyanophenoxy)benzene: Another isomer with distinct properties due to the different positions of the cyano groups.
Uniqueness: 1,2-Bis(3,4-dicyanophenoxy)-4-tert-butylbenzene is unique due to the presence of the tert-butyl group, which enhances its solubility and processability compared to its non-tert-butyl-substituted counterparts. This makes it particularly valuable in applications requiring high-performance polymers with specific processing characteristics .
特性
分子式 |
C26H18N4O2 |
|---|---|
分子量 |
418.4 g/mol |
IUPAC名 |
4-[4-tert-butyl-2-(3,4-dicyanophenoxy)phenoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C26H18N4O2/c1-26(2,3)21-6-9-24(31-22-7-4-17(13-27)19(10-22)15-29)25(12-21)32-23-8-5-18(14-28)20(11-23)16-30/h4-12H,1-3H3 |
InChIキー |
ZATJTKAGCWLZOY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N)OC3=CC(=C(C=C3)C#N)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
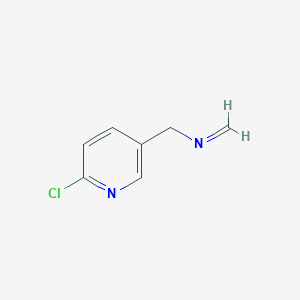
![4-Aminobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B8364027.png)
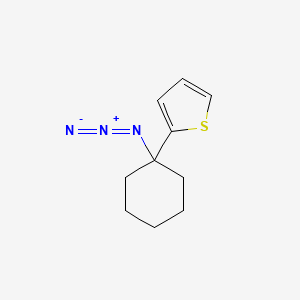
![3-[1-(4-Cyanobenzyl)-1H-imidazol-5-yl]-1-propanol](/img/structure/B8364043.png)
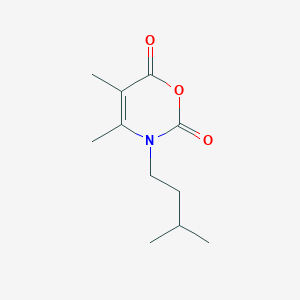
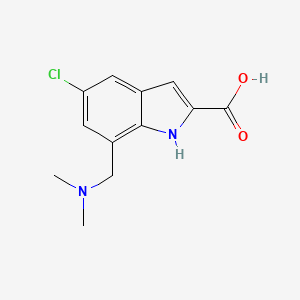
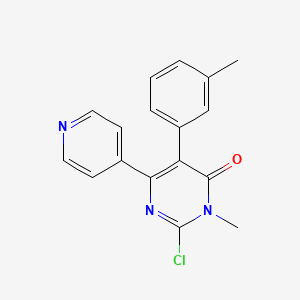

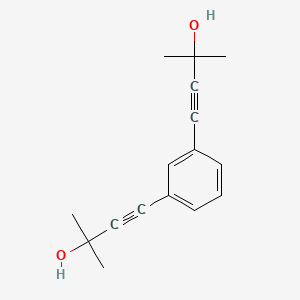
![[2-(Bromomethyl)-3-chlorophenyl]methanol](/img/structure/B8364072.png)
